IACS-8968 R-enantiomer

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

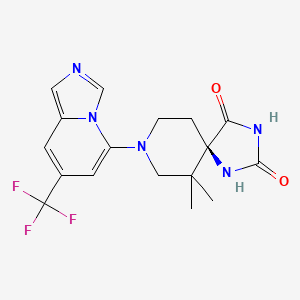

(5R)-6,6-dimethyl-8-[7-(trifluoromethyl)imidazo[1,5-a]pyridin-5-yl]-1,3,8-triazaspiro[4.5]decane-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18F3N5O2/c1-15(2)8-24(4-3-16(15)13(26)22-14(27)23-16)12-6-10(17(18,19)20)5-11-7-21-9-25(11)12/h5-7,9H,3-4,8H2,1-2H3,(H2,22,23,26,27)/t16-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBMTZODMRPHSBC-INIZCTEOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CN(CCC12C(=O)NC(=O)N2)C3=CC(=CC4=CN=CN34)C(F)(F)F)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(CN(CC[C@]12C(=O)NC(=O)N2)C3=CC(=CC4=CN=CN34)C(F)(F)F)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18F3N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

IACS-8968 R-enantiomer: A Deep Dive into its Mechanism of Action for Cancer Immunotherapy

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of the IACS-8968 R-enantiomer, a potent dual inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase 2 (TDO2). This document details the compound's role in reversing tumor-induced immune suppression, summarizes key preclinical data, and provides detailed experimental protocols for its evaluation.

Core Mechanism of Action: Reversing Immune Evasion

The this compound is the more biologically active stereoisomer of IACS-8968, a small molecule designed to inhibit the enzymatic activity of both IDO1 and TDO2.[1] These enzymes are critical regulators of tryptophan metabolism and are frequently exploited by tumors to create an immunosuppressive microenvironment.

In many cancers, the upregulation of IDO1 and/or TDO2 in tumor cells or surrounding stromal cells leads to the depletion of the essential amino acid tryptophan and the accumulation of its metabolites, collectively known as kynurenines. This metabolic shift has profound immunosuppressive effects:

-

Tryptophan Depletion: Stalls the proliferation of effector T cells, which are crucial for anti-tumor immunity, and can induce a state of unresponsiveness or anergy.

-

Kynurenine (B1673888) Accumulation: Kynurenine and its downstream metabolites act as signaling molecules that suppress the function of effector T cells and promote the differentiation and activity of regulatory T cells (Tregs), which further dampen the anti-tumor immune response.

By dually inhibiting IDO1 and TDO2, the this compound blocks this immunosuppressive pathway.[1] This leads to the restoration of local tryptophan levels and a reduction in kynurenine concentrations within the tumor microenvironment. The normalization of these metabolites is believed to reactivate anti-tumor immunity by enabling the proliferation and effector function of T cells.[1]

Quantitative Analysis of Inhibitory Activity

While it is established that the R-enantiomer of IACS-8968 is the more potent inhibitor, specific quantitative data for the individual enantiomer is not widely available in the public domain. The following table summarizes the inhibitory potency of the racemic mixture of IACS-8968 against IDO1 and TDO2.

| Compound | Target | Assay Type | pIC50 | IC50 (nM) | Selectivity Profile |

| IACS-8968 (racemate) | IDO1 | Enzymatic | 6.43 | ~371 | Dual inhibitor with higher potency for IDO1.[2] |

| TDO2 | Enzymatic | <5 | >10,000 |

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathway targeted by the this compound and a general workflow for its preclinical evaluation.

Detailed Experimental Protocols

The following are generalized protocols for key experiments used in the evaluation of IDO1 and TDO2 inhibitors like the this compound.

Protocol 1: Recombinant Human IDO1/TDO2 Enzymatic Inhibition Assay

Objective: To determine the in vitro inhibitory potency (IC50) of the this compound against purified human IDO1 and TDO2 enzymes.

Materials:

-

Recombinant human IDO1 and TDO2 enzymes

-

L-Tryptophan (substrate)

-

Assay Buffer (e.g., 50 mM potassium phosphate (B84403) buffer, pH 6.5)

-

Cofactors (e.g., methylene (B1212753) blue, ascorbic acid, catalase for IDO1)

-

This compound (test compound)

-

DMSO (for compound dilution)

-

96-well microplates

-

Trichloroacetic acid (TCA) for reaction termination

-

Ehrlich's reagent (p-dimethylaminobenzaldehyde in acetic acid) for kynurenine detection

-

Microplate reader

Procedure:

-

Compound Preparation: Prepare a serial dilution of the this compound in DMSO. Further dilute in assay buffer to the final desired concentrations.

-

Reaction Mixture Preparation: In a 96-well plate, add the assay buffer, cofactors, and the test compound at various concentrations.

-

Enzyme Addition: Add the recombinant IDO1 or TDO2 enzyme to each well to initiate the pre-incubation. Incubate for a defined period (e.g., 15 minutes) at room temperature.

-

Reaction Initiation: Add L-tryptophan to all wells to start the enzymatic reaction.

-

Incubation: Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).

-

Reaction Termination: Stop the reaction by adding TCA.

-

Kynurenine Detection: Centrifuge the plate to pellet precipitated protein. Transfer the supernatant to a new plate and add Ehrlich's reagent. Incubate at room temperature for approximately 10 minutes to allow for color development.

-

Data Acquisition: Measure the absorbance at 480 nm using a microplate reader.

-

Data Analysis: Calculate the percent inhibition of enzyme activity for each compound concentration relative to a vehicle control (DMSO). Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Protocol 2: Cell-Based IDO1/TDO2 Inhibition Assay

Objective: To assess the potency of the this compound to inhibit IDO1 or TDO2 activity within a cellular context.

Materials:

-

Human cancer cell line expressing IDO1 (e.g., HeLa, SK-OV-3) or TDO2 (e.g., A172).

-

Cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS).

-

Recombinant human interferon-gamma (IFNγ) for IDO1 induction.

-

This compound.

-

96-well cell culture plates.

-

TCA and Ehrlich's reagent or HPLC system for kynurenine quantification.

Procedure:

-

Cell Seeding: Plate the cells in 96-well plates and allow them to adhere overnight.

-

IDO1 Induction (for IDO1 assay): Treat the cells with IFNγ (e.g., 50-100 ng/mL) for 24-48 hours to induce IDO1 expression.

-

Inhibitor Treatment: Remove the culture medium and add fresh medium containing serial dilutions of the this compound. Include a vehicle control.

-

Incubation: Incubate the cells for 24-48 hours.

-

Kynurenine Measurement:

-

Colorimetric Method: Collect the cell culture supernatant. Add TCA to precipitate proteins, centrifuge, and transfer the supernatant to a new plate. Add Ehrlich's reagent and measure the absorbance at 480 nm.

-

HPLC Method: Collect the supernatant and analyze the kynurenine concentration using a validated HPLC method.

-

-

Data Analysis: Determine the cellular IC50 value by plotting the percentage of kynurenine production inhibition against the logarithm of the inhibitor concentration. A parallel cell viability assay (e.g., MTT or CellTiter-Glo) should be performed to rule out cytotoxicity.

Conclusion

The this compound represents a promising therapeutic agent in the field of cancer immunotherapy. Its dual inhibitory action on IDO1 and TDO2 effectively targets a key mechanism of tumor-induced immune evasion. By restoring tryptophan levels and reducing immunosuppressive kynurenine metabolites in the tumor microenvironment, this compound has the potential to reinvigorate the patient's own immune system to fight cancer. The provided experimental frameworks offer a solid foundation for the continued investigation and development of this and other novel immunomodulatory therapies.

References

Unveiling IACS-8968 R-enantiomer: A Technical Guide to its Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

IACS-8968 has emerged as a potent dual inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase 2 (TDO2), key enzymes in the kynurenine (B1673888) pathway, which plays a critical role in tumor immune evasion. The R-enantiomer of IACS-8968 has been identified as the more pharmacologically active isomer, making its specific discovery and synthesis a topic of significant interest for cancer immunotherapy research. This technical guide provides a comprehensive overview of the available data on the discovery and synthesis of the R-enantiomer of IACS-8968, including its biological activity, mechanism of action, and relevant experimental protocols.

Introduction: The Rationale for Targeting IDO1 and TDO2

The metabolic pathway involving the conversion of tryptophan to kynurenine is a critical regulator of immune responses. The enzymes IDO1 and TDO2 catalyze the initial and rate-limiting step of this pathway. In the tumor microenvironment, the upregulation of these enzymes leads to the depletion of tryptophan, an essential amino acid for T-cell proliferation and function, and the accumulation of kynurenine and its metabolites. These metabolic changes suppress the activity of effector T-cells and promote the function of regulatory T-cells, thereby creating an immunosuppressive shield that allows cancer cells to evade immune destruction.

Dual inhibition of both IDO1 and TDO2 presents a promising therapeutic strategy to restore anti-tumor immunity. IACS-8968 has been identified as a potent small molecule that targets both of these enzymes. Crucially, stereochemistry plays a determining role in its biological activity, with the R-enantiomer demonstrating superior potency.

Quantitative Biological Data

The inhibitory activity of IACS-8968 has been quantified, highlighting the potency of the racemic mixture, with the understanding that the R-enantiomer is the primary contributor to this activity.

| Compound | Target | pIC50 | IC50 (nM) (Calculated) |

| IACS-8968 (racemate) | IDO1 | 6.43 | ~371 |

| IACS-8968 (racemate) | TDO2 | <5 | >10,000 |

Note: The pIC50 value represents the negative logarithm of the half-maximal inhibitory concentration (IC50). A higher pIC50 value indicates greater potency.

Mechanism of Action: Reversing Immune Suppression

The mechanism of action of IACS-8968 revolves around its ability to block the catalytic activity of IDO1 and TDO2. By inhibiting these enzymes, IACS-8968 prevents the degradation of tryptophan and the subsequent production of kynurenine within the tumor microenvironment. This leads to a restoration of local tryptophan levels, which is essential for the activation and proliferation of cytotoxic T-lymphocytes (CTLs). Concurrently, the reduction in kynurenine levels alleviates the suppression of T-cell function and reduces the population of immunosuppressive regulatory T-cells.

Figure 1: Signaling pathway of IACS-8968 in the tumor microenvironment.

Discovery and Synthesis of IACS-8968 R-enantiomer

While the initial discovery of IACS-8968 as a dual IDO1/TDO2 inhibitor has been established through structure-activity relationship (SAR) studies, a detailed, publicly available experimental protocol for the specific enantioselective synthesis of the R-enantiomer remains elusive in the reviewed literature. The core of IACS-8968 is a spirocyclic hydantoin (B18101) scaffold, a privileged structure in medicinal chemistry.

The synthesis of chiral spirocyclic hydantoins can be approached through two primary strategies:

-

Asymmetric Synthesis: This involves the use of chiral catalysts, auxiliaries, or starting materials to stereoselectively create the desired enantiomer.

-

Chiral Resolution: This method involves the synthesis of a racemic mixture of the compound, followed by the separation of the enantiomers. This is often achieved using techniques like chiral chromatography.

Given the lack of a specific published enantioselective synthesis for IACS-8968, a general workflow for its potential synthesis and chiral resolution is proposed below.

Figure 2: Proposed general workflow for the synthesis and resolution of IACS-8968 enantiomers.

Experimental Protocols

While a specific protocol for the synthesis of the R-enantiomer of IACS-8968 is not available, this section outlines the general methodologies for the key experiments cited in the evaluation of such IDO1/TDO2 inhibitors.

General Procedure for Racemic Synthesis of Spirocyclic Hydantoins (Illustrative)

The Bucherer-Bergs reaction is a classic method for synthesizing spirocyclic hydantoins. A generalized protocol would involve:

-

Reaction Setup: A suitable ketone precursor is dissolved in a solvent such as ethanol (B145695) or methanol.

-

Reagent Addition: An aqueous solution of sodium cyanide and ammonium (B1175870) carbonate is added to the ketone solution.

-

Reaction Conditions: The reaction mixture is heated in a sealed vessel at a temperature typically ranging from 50 to 100 °C for several hours.

-

Work-up and Purification: After cooling, the reaction mixture is acidified to precipitate the crude hydantoin. The product is then collected by filtration and purified by recrystallization or column chromatography.

Chiral HPLC for Enantiomeric Resolution

Objective: To separate the R- and S-enantiomers of a racemic mixture of IACS-8968.

Methodology:

-

Chromatographic System: A High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.

-

Chiral Stationary Phase (CSP): A column with a chiral stationary phase is essential. Polysaccharide-based CSPs (e.g., derivatized cellulose (B213188) or amylose) are commonly used for separating a wide range of chiral compounds.

-

Mobile Phase: A mixture of a non-polar solvent (e.g., hexane (B92381) or heptane) and a polar modifier (e.g., isopropanol (B130326) or ethanol) is typically used. The exact ratio is optimized to achieve the best separation.

-

Detection: The enantiomers are detected by their UV absorbance at a suitable wavelength.

-

Data Analysis: The retention times of the two enantiomers are recorded. The enantiomeric excess (% ee) can be calculated from the peak areas of the two enantiomers.

In Vitro Enzyme Inhibition Assay (IDO1/TDO2)

Objective: To determine the inhibitory potency (IC50) of the this compound against IDO1 and TDO2 enzymes.

Methodology:

-

Enzyme and Substrate Preparation: Recombinant human IDO1 or TDO2 enzyme is used. The substrate, L-tryptophan, is prepared in an appropriate assay buffer.

-

Inhibitor Preparation: The this compound is dissolved in a suitable solvent (e.g., DMSO) and serially diluted to a range of concentrations.

-

Assay Reaction: The enzyme, substrate, and inhibitor are incubated together in a microplate. The reaction is typically initiated by the addition of the substrate.

-

Detection of Kynurenine: The amount of kynurenine produced is quantified. A common method involves a colorimetric reaction with p-dimethylaminobenzaldehyde (Ehrlich's reagent), which forms a yellow product that can be measured spectrophotometrically at approximately 480 nm.

-

Data Analysis: The percentage of enzyme inhibition at each inhibitor concentration is calculated. The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Conclusion

The R-enantiomer of IACS-8968 represents a promising lead compound in the development of novel cancer immunotherapies. Its ability to dually inhibit IDO1 and TDO2 addresses a key mechanism of tumor-mediated immune suppression. While detailed protocols for its enantioselective synthesis are not yet widely published, the general principles of asymmetric synthesis and chiral resolution provide a clear path for its preparation. The experimental protocols outlined in this guide serve as a foundation for researchers and drug development professionals working to further characterize and develop this and similar next-generation immuno-oncology agents. Further disclosure of the specific synthetic routes from the discovering institutions will be critical for advancing the widespread investigation of this potent molecule.

IACS-8968 R-enantiomer: A Technical Guide to a Novel Dual IDO1/TDO2 Inhibitor for Immuno-Oncology

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the IACS-8968 R-enantiomer, a potent dual inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO2). This document details the mechanism of action, available preclinical data, and relevant experimental protocols for the evaluation of this compound in the context of cancer immunotherapy.

Introduction: Targeting the Kynurenine (B1673888) Pathway in Cancer

The catabolism of the essential amino acid tryptophan through the kynurenine pathway is a critical mechanism of immune suppression in the tumor microenvironment.[1] Two rate-limiting enzymes, IDO1 and TDO2, initiate this pathway, leading to tryptophan depletion and the accumulation of immunosuppressive metabolites, primarily kynurenine.[1] This metabolic reprogramming inhibits the function of effector T cells and promotes the activity of regulatory T cells, allowing cancer cells to evade immune surveillance.[1] Dual inhibition of both IDO1 and TDO2 presents a promising therapeutic strategy to restore anti-tumor immunity.[1]

IACS-8968 has been identified as a dual inhibitor of both IDO1 and TDO2.[2] Preclinical evidence suggests that the R-enantiomer of IACS-8968 is the more biologically active isomer, making it a subject of significant interest for further development.[3]

Mechanism of Action

This compound exerts its anti-tumor effect by competitively inhibiting the enzymatic activity of both IDO1 and TDO2. By blocking these enzymes, the compound prevents the conversion of tryptophan to N-formylkynurenine, the first step in the kynurenine pathway.[1] This leads to a normalization of tryptophan levels and a reduction in kynurenine concentration within the tumor microenvironment.[1] The restoration of tryptophan and the decrease in immunosuppressive kynurenine are expected to reactivate suppressed effector T cells and inhibit the function of regulatory T cells, thereby promoting a robust anti-tumor immune response.[1]

Caption: Mechanism of this compound in the tumor microenvironment.

Data Presentation

Quantitative data for the this compound is not extensively available in the public domain. The following tables summarize the available data for the racemic mixture of IACS-8968. It is reported that the R-enantiomer is the more active isomer.[3]

Table 1: In Vitro Inhibitory Activity of IACS-8968 (Racemate)

| Target | Assay Type | pIC50 | IC50 (nM) |

| IDO1 | Enzymatic | 6.43 | ~371 |

| TDO2 | Enzymatic | <5 | >10,000 |

Data compiled from publicly available sources.[2][4]

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₇H₁₈F₃N₅O₂ |

| Molecular Weight | 381.35 g/mol |

[5]

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the evaluation of this compound.

IDO1 and TDO2 Enzymatic Inhibition Assay

Objective: To determine the in vitro potency of this compound in inhibiting the enzymatic activity of purified human IDO1 and TDO2.

Methodology:

-

Reagents and Materials:

-

Recombinant human IDO1 and TDO2 enzymes

-

L-Tryptophan (substrate)

-

Methylene blue (cofactor)

-

Ascorbic acid (cofactor)

-

Catalase

-

Potassium phosphate (B84403) buffer (50 mM, pH 6.5)

-

This compound

-

p-dimethylaminobenzaldehyde (DMAB) in acetic acid

-

Trichloroacetic acid (TCA)

-

96-well microplates

-

-

Procedure: a. Prepare a serial dilution of this compound in the assay buffer. b. In a 96-well plate, add the assay buffer, cofactors (methylene blue and ascorbic acid), catalase, and the test compound at various concentrations. c. Add the recombinant IDO1 or TDO2 enzyme to the wells and pre-incubate for 15 minutes at 25°C. d. Initiate the enzymatic reaction by adding L-Tryptophan. e. Incubate the plate at 37°C for 30-60 minutes. f. Terminate the reaction by adding TCA. g. Incubate at 60°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine. h. Centrifuge the plate to pellet precipitated protein. i. Transfer the supernatant to a new plate and add DMAB reagent. j. Measure the absorbance at 480 nm to quantify kynurenine production.

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.[4]

-

Caption: Generalized workflow for the IDO1/TDO2 enzymatic inhibition assay.

Cell-Based IDO1/TDO2 Inhibition Assay

Objective: To assess the potency of this compound in inhibiting IDO1 or TDO2 activity in a cellular context.

Methodology:

-

Reagents and Materials:

-

Human cancer cell line expressing IDO1 (e.g., HeLa, SKOV-3) or TDO2 (e.g., engineered HEK293 cells).[4]

-

Cell culture medium and supplements.

-

Interferon-gamma (IFNγ) to induce IDO1 expression.[4]

-

This compound.

-

Reagents for kynurenine detection (as in the enzymatic assay) or LC-MS/MS analysis.

-

96-well cell culture plates.

-

-

Procedure: a. Seed the cells in a 96-well plate and allow them to adhere overnight. b. For IDO1 inhibition, stimulate the cells with IFNγ for 24-48 hours to induce enzyme expression.[4] c. Treat the cells with a serial dilution of this compound. d. Incubate for 24-72 hours. e. Collect the cell culture supernatant. f. Quantify the kynurenine concentration in the supernatant using the DMAB method or LC-MS/MS.

-

Data Analysis:

-

Determine the cellular IC50 value by plotting the percentage of kynurenine production inhibition against the logarithm of the inhibitor concentration.[6]

-

Caption: Generalized workflow for the cellular IDO1/TDO2 inhibition assay.

Conclusion

The this compound represents a promising dual inhibitor of IDO1 and TDO2 for cancer immunotherapy. Its ability to target both key enzymes in the tryptophan catabolism pathway provides a strong rationale for its development. While publicly available quantitative data for the R-enantiomer is limited, the information on the racemic mixture and the qualitative understanding of the R-enantiomer's superior activity provide a solid foundation for further research. The experimental protocols outlined in this guide offer a framework for the continued investigation and characterization of this compound's therapeutic potential. Further studies are warranted to establish a complete preclinical data package, including in vivo efficacy and pharmacokinetic profiles, for the this compound.

References

- 1. Enantioselectivity in Drug Pharmacokinetics and Toxicity: Pharmacological Relevance and Analytical Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. benchchem.com [benchchem.com]

The Biological Activity of IACS-8968 R-enantiomer: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the biological activity of the R-enantiomer of IACS-8968, a potent dual inhibitor of Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan 2,3-dioxygenase (TDO2). This document outlines the core mechanism of action, presents available quantitative data, details relevant experimental protocols, and visualizes key biological pathways and workflows.

Core Concepts: Targeting the Kynurenine (B1673888) Pathway for Immunotherapy

IACS-8968 is a small molecule inhibitor that targets two key enzymes in the kynurenine pathway: IDO1 and TDO2.[1] These enzymes catalyze the first and rate-limiting step in the catabolism of the essential amino acid tryptophan to N-formylkynurenine, which is subsequently converted to kynurenine. In the tumor microenvironment, the upregulation of IDO1 and/or TDO2 leads to two critical events that promote immune evasion:

-

Tryptophan Depletion: The local depletion of tryptophan inhibits the proliferation and function of effector T cells, which are crucial for anti-tumor immunity.

-

Kynurenine Accumulation: The buildup of kynurenine and its downstream metabolites actively suppresses the immune response by inducing T-cell apoptosis and promoting the differentiation and activity of regulatory T cells (Tregs).

By inhibiting both IDO1 and TDO2, IACS-8968 aims to restore local tryptophan levels and reduce the concentration of immunosuppressive kynurenine metabolites, thereby reactivating the host's anti-tumor immune response.[1]

Stereochemistry and Potency

IACS-8968 possesses a chiral center, and its biological activity is stereospecific. The (R)-enantiomer of IACS-8968 is reported to be the more active isomer , indicating a specific three-dimensional arrangement is required for optimal binding to the active sites of IDO1 and TDO2.[1] While the R-enantiomer is established as the more potent form, specific quantitative data for the individual enantiomer is not widely available in the public domain. The available inhibitory data is for the racemic mixture of IACS-8968.

Data Presentation: Inhibitory Activity of IACS-8968 (Racemate)

The following table summarizes the publicly available quantitative data on the inhibitory potency of racemic IACS-8968 against human IDO1 and TDO2.

| Compound | Target | Assay Type | pIC50 | IC50 (nM) |

| IACS-8968 (Racemate) | IDO1 | Enzymatic | 6.43 | ~372 |

| IACS-8968 (Racemate) | TDO2 | Enzymatic | <5 | >10,000 |

Note: pIC50 is the negative logarithm of the half-maximal inhibitory concentration (IC50). A higher pIC50 value indicates greater potency.

Signaling Pathway

The following diagram illustrates the IDO1/TDO2 signaling pathway and the mechanism of action of IACS-8968.

Experimental Protocols

This section provides detailed methodologies for key experiments used in the characterization of IDO1/TDO2 inhibitors like IACS-8968.

In Vitro IDO1/TDO2 Enzymatic Inhibition Assay

Objective: To determine the direct inhibitory effect of a compound on the enzymatic activity of purified recombinant human IDO1 or TDO2.

Materials:

-

Recombinant human IDO1 or TDO2 enzyme

-

L-Tryptophan (substrate)

-

Ascorbic acid (cofactor)

-

Methylene (B1212753) blue (cofactor)

-

Catalase

-

Potassium phosphate (B84403) buffer (pH 6.5)

-

This compound (test compound)

-

Trichloroacetic acid (TCA)

-

p-Dimethylaminobenzaldehyde (DMAB) in acetic acid (Ehrlich's reagent)

-

96-well microplates

-

Spectrophotometer

Procedure:

-

Compound Preparation: Prepare a serial dilution of the this compound in the assay buffer.

-

Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing potassium phosphate buffer, ascorbic acid, methylene blue, and catalase.

-

Compound Addition: Add the diluted test compound to the appropriate wells. Include a vehicle control (e.g., DMSO) and a positive control (a known IDO1/TDO2 inhibitor).

-

Enzyme Addition: Add the recombinant IDO1 or TDO2 enzyme to all wells except for the no-enzyme control.

-

Reaction Initiation: Initiate the enzymatic reaction by adding L-Tryptophan to all wells.

-

Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

-

Reaction Termination: Stop the reaction by adding TCA. This also hydrolyzes the N-formylkynurenine product to kynurenine.

-

Incubation for Hydrolysis: Incubate the plate at 50°C for 30 minutes.

-

Protein Precipitation: Centrifuge the plate to pellet any precipitated protein.

-

Color Development: Transfer the supernatant to a new 96-well plate and add Ehrlich's reagent. Incubate at room temperature for 10-20 minutes to allow for color development.

-

Absorbance Measurement: Measure the absorbance at approximately 480 nm using a spectrophotometer. The amount of kynurenine produced is proportional to the absorbance.

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a four-parameter logistic curve.

Cell-Based IDO1 Inhibition Assay

Objective: To measure the ability of a compound to inhibit IDO1 activity within a cellular context.

Materials:

-

Human cancer cell line known to express IDO1 upon stimulation (e.g., HeLa or SKOV-3 cells)

-

Cell culture medium (e.g., DMEM or RPMI-1640 supplemented with FBS and antibiotics)

-

Recombinant human interferon-gamma (IFN-γ)

-

This compound (test compound)

-

TCA

-

Ehrlich's reagent

-

96-well cell culture plates

-

CO2 incubator

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight in a CO2 incubator at 37°C.

-

IDO1 Induction: Treat the cells with IFN-γ (e.g., 50-100 ng/mL) for 24-48 hours to induce the expression of the IDO1 enzyme.

-

Compound Treatment: Remove the medium and replace it with fresh medium containing various concentrations of the this compound. Include a vehicle control.

-

Incubation: Incubate the plate for a further 24-48 hours.

-

Supernatant Collection: Collect the cell culture supernatant.

-

Kynurenine Measurement:

-

Add TCA to the supernatant to precipitate proteins.

-

Incubate at 50°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.

-

Centrifuge to remove any precipitate.

-

Transfer the supernatant to a new plate and add Ehrlich's reagent.

-

Measure the absorbance at approximately 480 nm.

-

-

Data Analysis: Determine the cellular IC50 value of the compound by plotting the percentage of kynurenine production inhibition against the logarithm of the compound concentration.

Experimental Workflow Visualization

The following diagram provides a generalized workflow for the evaluation of this compound.

Conclusion

The R-enantiomer of IACS-8968 is a promising therapeutic candidate that targets the immunosuppressive IDO1 and TDO2 enzymes. Its stereospecific activity highlights the importance of three-dimensional structure in drug design. While specific quantitative data for the R-enantiomer remains limited in publicly accessible literature, the provided protocols and pathway information serve as a valuable resource for researchers in the field of cancer immunotherapy and drug development. Further studies are warranted to fully elucidate the preclinical and clinical potential of this potent, dual-acting inhibitor.

References

The Role of IACS-8968 R-enantiomer in Cancer Metabolism: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The tumor microenvironment is increasingly recognized as a critical player in cancer progression and immune evasion. A key metabolic pathway that contributes to this immunosuppressive landscape is the catabolism of the essential amino acid tryptophan into kynurenine (B1673888), a process primarily mediated by the enzymes indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase 2 (TDO2). Elevated expression of these enzymes in tumor cells leads to tryptophan depletion and kynurenine accumulation, which collectively suppress the activity of effector T cells and promote the function of regulatory T cells, thereby allowing cancer cells to escape immune surveillance.

IACS-8968 has emerged as a potent, orally bioavailable small molecule designed to counteract this immunosuppressive mechanism by dually inhibiting both IDO1 and TDO2.[1] The R-enantiomer of IACS-8968 is the more biologically active isomer, demonstrating a specific stereochemical requirement for optimal binding to its target enzymes. By blocking the degradation of tryptophan, the IACS-8968 R-enantiomer aims to restore local tryptophan levels and reduce kynurenine production, leading to the reactivation of anti-tumor immunity. This technical guide provides a comprehensive overview of the this compound, focusing on its role in cancer metabolism, supported by available quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.

Data Presentation

The inhibitory activity of the this compound has been characterized through enzymatic assays. The following table summarizes the available quantitative data on its potency against IDO1 and TDO2.

| Compound | Target | pIC50 | IC50 (nM) | Assay Type | Selectivity Profile |

| This compound | IDO1 | 6.43 | ~371 | Enzymatic | Dual inhibitor with higher potency for IDO1.[2] |

| TDO2 | <5 | >10,000 | Enzymatic | ||

| IDO2 | Not Publicly Available | Not Publicly Available |

Note: pIC50 is the negative logarithm of the IC50 value. The IC50 value for IDO1 was calculated from the provided pIC50.

Signaling Pathways and Experimental Workflows

To visually represent the mechanism of action and the process of its evaluation, the following diagrams have been generated.

References

In-Depth Technical Guide: IACS-8968 R-enantiomer Target Engagement Studies

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of target engagement studies for the R-enantiomer of IACS-8968, a potent dual inhibitor of Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan 2,3-dioxygenase 2 (TDO2). This document details the mechanism of action, summarizes available quantitative data, provides detailed experimental protocols for key target engagement assays, and visualizes critical pathways and workflows.

Introduction to IACS-8968 and its Mechanism of Action

IACS-8968 is a small molecule inhibitor that targets two key enzymes in the kynurenine (B1673888) pathway of tryptophan metabolism: IDO1 and TDO2.[1] In the tumor microenvironment, the upregulation of these enzymes leads to the depletion of the essential amino acid tryptophan and the accumulation of immunosuppressive metabolites, most notably kynurenine.[1] This metabolic alteration suppresses the activity of effector T cells and promotes the function of regulatory T cells, allowing cancer cells to evade immune surveillance.[1]

IACS-8968 exists as a racemic mixture, with the (R)-enantiomer identified as the more biologically active isomer.[1] By inhibiting both IDO1 and TDO2, the R-enantiomer of IACS-8968 aims to restore local tryptophan levels and reduce kynurenine production, thereby reactivating anti-tumor immunity.[1] This dual inhibition presents a promising strategy for cancer immunotherapy.

Quantitative Data on Target Engagement

| Target | Parameter | Value (Racemic Mixture) | Corresponding Concentration (nM) |

| IDO1 | pIC50 | 6.43[2][3] | ~371 |

| TDO2 | pIC50 | <5[2][3] | >10,000 |

Note: The pIC50 is the negative logarithm of the half-maximal inhibitory concentration (IC50). A higher pIC50 value indicates greater potency. The data indicates that IACS-8968 is significantly more potent against IDO1 than TDO2.

Signaling Pathway and Mechanism of Inhibition

The following diagram illustrates the signaling pathway affected by the R-enantiomer of IACS-8968.

Experimental Protocols for Target Engagement Studies

This section provides detailed, representative protocols for key experiments to assess the target engagement of the this compound. These protocols are based on established methodologies and may require optimization for specific experimental conditions.

IDO1 and TDO2 Enzymatic Assay

Objective: To determine the in vitro inhibitory potency (IC50) of the this compound against purified human IDO1 and TDO2 enzymes.

Materials:

-

Recombinant human IDO1 and TDO2 enzymes

-

L-Tryptophan (substrate)

-

Assay Buffer (e.g., 50 mM potassium phosphate (B84403) buffer, pH 6.5)

-

Cofactors (e.g., L-ascorbic acid, methylene (B1212753) blue)

-

This compound

-

Dimethyl sulfoxide (B87167) (DMSO)

-

96-well microplate

-

Plate reader

Protocol:

-

Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a serial dilution series of the compound in the assay buffer.

-

Reaction Mixture Preparation: In each well of the 96-well plate, add the assay buffer, cofactors, and the respective enzyme (IDO1 or TDO2).

-

Inhibitor Addition: Add the diluted this compound or DMSO (vehicle control) to the appropriate wells.

-

Enzyme-Inhibitor Pre-incubation: Incubate the plate at room temperature for a defined period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Initiate the enzymatic reaction by adding L-tryptophan to all wells.

-

Incubation: Incubate the plate at 37°C for a specified duration (e.g., 30-60 minutes).

-

Reaction Termination: Stop the reaction by adding a quenching agent (e.g., trichloroacetic acid).

-

Kynurenine Detection: The product of the reaction, N-formylkynurenine, is chemically converted to kynurenine. The kynurenine concentration is then quantified, often through a colorimetric reaction with Ehrlich's reagent (p-dimethylaminobenzaldehyde), by measuring the absorbance at approximately 480 nm.

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cellular Thermal Shift Assay (CETSA)

Objective: To confirm the direct binding of the this compound to its target proteins (IDO1 and TDO2) in a cellular context by measuring changes in their thermal stability.

Materials:

-

Human cell line expressing IDO1 and/or TDO2 (e.g., IFN-γ stimulated HeLa cells for IDO1)

-

Cell culture medium and reagents

-

This compound

-

DMSO

-

Phosphate-buffered saline (PBS)

-

Protease and phosphatase inhibitors

-

Lysis buffer

-

Equipment for heating cells (e.g., PCR cycler)

-

Western blotting or mass spectrometry equipment

Protocol:

-

Cell Culture and Treatment: Culture the selected cell line to confluency. Treat the cells with the this compound at various concentrations or with DMSO (vehicle control) for a defined period.

-

Heating: Harvest the cells and resuspend them in PBS containing protease and phosphatase inhibitors. Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes) using a thermal cycler. A melt curve can be generated to determine the optimal temperature for the isothermal dose-response experiment.

-

Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.

-

Separation of Soluble and Aggregated Proteins: Centrifuge the cell lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.

-

Protein Quantification: Carefully collect the supernatant containing the soluble protein fraction. Determine the protein concentration of each sample.

-

Analysis of Soluble Target Protein: Analyze the amount of soluble IDO1 and/or TDO2 in each sample. This can be done by Western blotting using specific antibodies or by mass spectrometry-based proteomics.

-

Data Analysis: For a melt curve, plot the amount of soluble target protein against the temperature to observe a shift in the melting temperature in the presence of the inhibitor. For an isothermal dose-response, plot the amount of soluble target protein at a specific temperature against the logarithm of the inhibitor concentration to determine the EC50 for thermal stabilization.

Conclusion

The R-enantiomer of IACS-8968 is a promising dual inhibitor of IDO1 and TDO2 with the potential to reverse tumor-induced immunosuppression. The provided quantitative data, while for the racemic mixture, underscores the high potency of this compound, particularly against IDO1. The detailed experimental protocols offer a robust framework for researchers to conduct their own target engagement studies. The visualization of the signaling pathway and experimental workflows aims to provide a clear understanding of the compound's mechanism and the methods used for its evaluation. Further studies to determine the specific inhibitory constants of the R-enantiomer and to conduct in vivo target engagement assessments will be critical for its continued development as a cancer immunotherapeutic agent.

References

Preclinical Profile of IACS-8968 R-enantiomer: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

IACS-8968 is a novel small molecule inhibitor targeting two key enzymes in the tryptophan catabolism pathway: indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase 2 (TDO2). Upregulation of these enzymes is a critical mechanism of immune evasion in various cancers. By inhibiting both IDO1 and TDO2, IACS-8968 aims to restore anti-tumor immunity. Preclinical data indicates that the pharmacological activity of IACS-8968 resides predominantly in its R-enantiomer. This document provides a comprehensive technical guide to the preclinical data available for the R-enantiomer of IACS-8968, including its mechanism of action, available quantitative data, and detailed experimental protocols.

Introduction

The catabolism of the essential amino acid tryptophan through the kynurenine (B1673888) pathway is a critical regulator of immune responses. The initial and rate-limiting steps of this pathway are catalyzed by IDO1 and TDO2. In the tumor microenvironment, the overexpression of these enzymes leads to tryptophan depletion and the accumulation of immunosuppressive metabolites, primarily kynurenine. This metabolic reprogramming results in the suppression of effector T-cell function and the promotion of regulatory T-cells, thereby facilitating tumor growth.

IACS-8968 has been developed as a dual inhibitor of both IDO1 and TDO2, offering a potentially more comprehensive blockade of this immunosuppressive pathway compared to selective IDO1 inhibitors. Structure-activity relationship studies have revealed that the (R)-enantiomer of IACS-8968 is the more active isomer, indicating a specific stereochemical requirement for optimal target engagement.[1]

Mechanism of Action

The primary mechanism of action of the IACS-8968 R-enantiomer is the competitive inhibition of IDO1 and TDO2. By binding to the active sites of these enzymes, it blocks the conversion of tryptophan to N-formylkynurenine, the first step in the kynurenine pathway. This inhibition leads to two key downstream effects that counter tumor-induced immunosuppression:

-

Restoration of Tryptophan Levels: By preventing tryptophan degradation, IACS-8968 restores the local concentration of this essential amino acid, which is crucial for the proliferation and activation of effector T-cells.

-

Reduction of Kynurenine Production: Inhibition of IDO1 and TDO2 significantly reduces the production of kynurenine and other downstream immunosuppressive metabolites. This alleviates the direct suppressive effects of these metabolites on T-cells and other immune cells.

The net effect is the reactivation of the host's anti-tumor immune response, making cancer cells more susceptible to immune-mediated clearance.

Quantitative Data

| Compound | Target | Assay Type | pIC50 | IC50 (nM) |

| IACS-8968 (racemate) | IDO1 | Enzymatic | 6.43 | ~371 |

| IACS-8968 (racemate) | TDO2 | Enzymatic | <5 | >10,000 |

Note: The pIC50 is the negative logarithm of the half-maximal inhibitory concentration (IC50). A higher pIC50 value indicates greater potency. The data indicates that racemic IACS-8968 is a more potent inhibitor of IDO1 than TDO2.[2][3][4]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of preclinical findings. The following are detailed protocols for key in vitro assays used to characterize IDO1/TDO2 inhibitors like IACS-8968.

Recombinant Enzyme Inhibition Assay (Biochemical Assay)

Objective: To determine the direct inhibitory effect of a compound on the enzymatic activity of purified recombinant IDO1 and TDO2.

Methodology:

-

Enzyme Preparation: Use purified recombinant human IDO1 and TDO2 enzymes.

-

Reaction Mixture Preparation: Prepare a reaction buffer (e.g., 50 mM potassium phosphate (B84403) buffer, pH 6.5) containing the respective enzyme, L-tryptophan as the substrate, and necessary co-factors such as ascorbic acid and methylene (B1212753) blue.[3]

-

Inhibitor Addition: Add the test compound (e.g., this compound) at various concentrations to the reaction mixture. A vehicle control (e.g., DMSO) should be run in parallel.[3]

-

Reaction Initiation and Incubation: Initiate the reaction by adding the substrate and incubate at 37°C for a defined period (e.g., 10-60 minutes).[3]

-

Reaction Termination: Stop the reaction by adding a quenching agent, such as trichloroacetic acid.[3]

-

Kynurenine Detection: Quantify the amount of kynurenine produced. A common method involves a colorimetric reaction with p-dimethylaminobenzaldehyde (Ehrlich's reagent), which forms a yellow product that can be measured spectrophotometrically at approximately 480 nm.[3][5]

-

Data Analysis: Calculate the concentration of the inhibitor that causes 50% inhibition of enzyme activity (IC50) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.[3]

Cell-Based Inhibition Assay

Objective: To assess the potency of a compound to inhibit IDO1 or TDO2 activity within a cellular context.

Methodology:

-

Cell Line Selection: Use human cell lines that endogenously express or are engineered to overexpress IDO1 or TDO2. For example, HeLa or SKOV-3 cells can be stimulated with interferon-gamma (IFN-γ) to induce IDO1 expression.[3][5]

-

Cell Seeding: Seed cells in multi-well plates and allow them to adhere overnight.[5]

-

Induction of Enzyme Expression (if necessary): For inducible systems, treat cells with an inducing agent (e.g., 50 ng/mL IFN-γ for IDO1 in HeLa cells) for 24-48 hours.[3]

-

Inhibitor Treatment: Add the test compound at a range of concentrations to the cell culture medium.[5]

-

Incubation: Incubate the cells with the inhibitor for a specified period (e.g., 24-72 hours) in a medium containing a known concentration of L-tryptophan.[3][5]

-

Sample Collection and Preparation: Collect the cell culture supernatant. To measure kynurenine, precipitate proteins by adding trichloroacetic acid, followed by incubation at 50°C to hydrolyze N-formylkynurenine to kynurenine. Centrifuge to remove precipitated protein.[5]

-

Kynurenine Quantification: Mix the supernatant with Ehrlich's reagent and measure the absorbance at 480 nm. Alternatively, for more sensitive and specific quantification, LC-MS/MS can be used.[5]

-

Data Analysis: Determine the cellular IC50 value by plotting the percentage of kynurenine production inhibition against the logarithm of the inhibitor concentration.[5]

Visualizations

Signaling Pathway

The following diagram illustrates the IDO1/TDO2-mediated tryptophan catabolism pathway and the point of intervention by the this compound.

Caption: IDO1/TDO2 pathway and this compound inhibition.

Experimental Workflow

The following diagram outlines a general experimental workflow for the preclinical evaluation of an IDO1/TDO2 inhibitor like the this compound.

Caption: General experimental workflow for IACS-8968 development.

Conclusion

The R-enantiomer of IACS-8968 represents a promising therapeutic candidate for cancer immunotherapy through its dual inhibition of IDO1 and TDO2. While specific quantitative data for the R-enantiomer is not yet publicly available, the data for the racemic mixture demonstrates potent inhibition of IDO1. The detailed experimental protocols provided herein offer a framework for the continued investigation and validation of this and similar molecules. Further studies are warranted to fully elucidate the preclinical profile of the this compound and its potential for clinical development.

References

The Crucial Role of Chirality in the Design of IACS-8968, a Dual IDO1/TDO2 Inhibitor

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

IACS-8968 is a potent, orally bioavailable small molecule inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase 2 (TDO2), two critical enzymes in the tryptophan catabolism pathway. By targeting these enzymes, IACS-8968 aims to reverse the immunosuppressive tumor microenvironment and enhance anti-tumor immune responses, making it a promising candidate for cancer immunotherapy.[1] The core of IACS-8968's design and efficacy lies in its specific three-dimensional structure, particularly the chirality of its spirocyclic hydantoin (B18101) scaffold. This guide delves into the technical aspects of IACS-8968's chirality, its impact on biological activity, and the experimental methodologies crucial for its evaluation.

The Significance of Chirality in Drug Design

Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in drug design and development. Enantiomers, the two mirror-image forms of a chiral molecule, can exhibit markedly different pharmacological and toxicological properties due to their distinct interactions with the chiral environment of the human body, such as enzymes and receptors.[2][3][4][5][6] The case of thalidomide, where one enantiomer was sedative while the other was teratogenic, remains a stark reminder of the importance of stereochemistry in drug safety and efficacy.[3] Consequently, regulatory agencies like the FDA now mandate thorough characterization and testing of individual enantiomers of chiral drugs.[2][5]

For IACS-8968, the stereochemistry of its spirocyclic core is a determining factor in its biological activity. The (R)-enantiomer has been identified as the more active isomer, highlighting a specific stereochemical requirement for optimal binding to the active sites of IDO1 and TDO2.

Data Presentation: Potency and Selectivity

While specific quantitative data directly comparing the inhibitory activity of the (R)- and (S)-enantiomers of IACS-8968 against IDO1 and TDO2 is not publicly available, the inhibitory potency of the racemic mixture has been characterized. The development of IACS-8968 involved systematic modifications to optimize its dual inhibitory activity. The data below summarizes the structure-activity relationship (SAR) for IACS-8968 and its analogs.

| Compound | R1 Substitution | IDO1 pIC50 | TDO2 pIC50 |

| IACS-8968 | 4-trifluoromethylphenyl | 6.43 | <5 |

| Analog 1 | Phenyl | 5.8 | <4.5 |

| Analog 2 | 4-chlorophenyl | 6.2 | 4.8 |

| Analog 3 | 4-methoxyphenyl | 5.5 | <4.5 |

| Analog 4 | 3-trifluoromethylphenyl | 6.1 | <5 |

Note: Data is compiled from publicly available information and may not represent a complete dataset. pIC50 is the negative logarithm of the half maximal inhibitory concentration (IC50).[1]

Signaling Pathway and Mechanism of Action

IACS-8968 exerts its therapeutic effect by inhibiting the IDO1 and TDO2 enzymes. These enzymes are the first and rate-limiting steps in the catabolism of the essential amino acid tryptophan into kynurenine (B1673888). In the tumor microenvironment, the upregulation of IDO1 and/or TDO2 leads to tryptophan depletion and the accumulation of kynurenine. This metabolic shift has profound immunosuppressive effects:

-

Tryptophan Depletion: Stresses effector T cells, leading to their anergy and apoptosis.

-

Kynurenine Accumulation: Kynurenine and its downstream metabolites act as signaling molecules. Kynurenine is an endogenous ligand for the Aryl Hydrocarbon Receptor (AhR), a transcription factor. Activation of AhR in T cells promotes their differentiation into regulatory T cells (Tregs) and suppresses the activity of cytotoxic T lymphocytes (CTLs) and natural killer (NK) cells.

By inhibiting IDO1 and TDO2, IACS-8968 restores local tryptophan levels and reduces kynurenine production, thereby alleviating immune suppression and promoting an anti-tumor immune response.[1]

Caption: Mechanism of action of IACS-8968 in reversing tumor-induced immune suppression.

Experimental Protocols

Representative Enantioselective Synthesis of a Spirocyclic Hydantoin Core

While the specific, proprietary synthesis of IACS-8968 is not publicly available, the following represents a generalized, plausible method for the enantioselective synthesis of a spirocyclic hydantoin core, a key structural motif in IACS-8968. This protocol is based on established organocatalytic methods.

Objective: To synthesize an enantioenriched spirocyclic hydantoin precursor.

Materials:

-

Appropriate ketone starting material

-

Potassium cyanide (KCN)

-

Ammonium (B1175870) carbonate ((NH4)2CO3)

-

Chiral phase-transfer catalyst (e.g., a derivative of cinchonidine)

-

Organic solvent (e.g., dichloromethane)

-

Aqueous solvent (e.g., water)

-

Hydrochloric acid (HCl)

-

Sodium bicarbonate (NaHCO3)

-

Magnesium sulfate (B86663) (MgSO4)

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Reaction Setup: To a stirred solution of the starting ketone in a biphasic solvent system (e.g., dichloromethane (B109758) and water) at room temperature, add ammonium carbonate and potassium cyanide.

-

Addition of Chiral Catalyst: Add a catalytic amount (e.g., 1-10 mol%) of the chiral phase-transfer catalyst.

-

Reaction Monitoring: Stir the reaction mixture vigorously at a controlled temperature (e.g., 0-25 °C) for 24-72 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Work-up: Upon completion, separate the organic layer. Extract the aqueous layer with the organic solvent. Combine the organic layers and wash with brine.

-

Purification of Racemic Mixture (if necessary for characterization): Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the racemic spirocyclic hydantoin.

-

Enantioselective Step: The use of the chiral phase-transfer catalyst is intended to induce asymmetry, leading to an excess of one enantiomer. The enantiomeric excess (e.e.) can be determined by chiral HPLC analysis.

-

Further Functionalization: The resulting enantioenriched spirocyclic hydantoin can then undergo further chemical modifications to complete the synthesis of the final IACS-8968 molecule.

Chiral Separation of Spirocyclic Hydantoin Enantiomers by HPLC

Objective: To separate and quantify the enantiomers of a spirocyclic hydantoin compound.

Materials:

-

Racemic spirocyclic hydantoin sample

-

HPLC-grade solvents (e.g., hexane (B92381), isopropanol, ethanol)

-

Chiral stationary phase (CSP) HPLC column (e.g., Chiralpak® AD-H, Chiralcel® OD-H, or similar polysaccharide-based column)

-

HPLC system with a UV detector

Procedure:

-

Sample Preparation: Dissolve the racemic spirocyclic hydantoin in a suitable mobile phase solvent to a known concentration (e.g., 1 mg/mL).

-

HPLC System Setup:

-

Install the chiral HPLC column.

-

Equilibrate the column with the chosen mobile phase (e.g., a mixture of hexane and isopropanol, such as 90:10 v/v) at a constant flow rate (e.g., 1.0 mL/min).

-

-

Injection: Inject a small volume (e.g., 10 µL) of the prepared sample onto the column.

-

Detection: Monitor the elution of the enantiomers using a UV detector at a suitable wavelength (e.g., 254 nm).

-

Data Analysis:

-

The two enantiomers should elute as two separate peaks.

-

Determine the retention times (tR) for each enantiomer.

-

Calculate the resolution (Rs) between the two peaks to assess the quality of the separation.

-

The enantiomeric excess (% e.e.) can be calculated from the peak areas of the two enantiomers using the formula: % e.e. = [|Area1 - Area2| / (Area1 + Area2)] x 100.

-

In Vitro IDO1/TDO2 Inhibition Assay

Objective: To determine the in vitro potency (IC50) of IACS-8968 enantiomers against IDO1 and TDO2 enzymes.

Materials:

-

Recombinant human IDO1 and TDO2 enzymes

-

L-tryptophan (substrate)

-

Methylene (B1212753) blue (cofactor for IDO1)

-

Ascorbic acid (reductant)

-

Catalase

-

IACS-8968 enantiomers (test compounds)

-

Trichloroacetic acid (TCA) (stop solution)

-

Ehrlich's reagent (p-dimethylaminobenzaldehyde in acetic acid) for kynurenine detection

-

96-well microplates

-

Plate reader

Procedure:

-

Enzyme Reaction Preparation: In a 96-well plate, prepare a reaction mixture containing assay buffer, catalase, ascorbic acid, and methylene blue.

-

Compound Addition: Add serial dilutions of the IACS-8968 enantiomers to the wells. Include wells with a vehicle control (e.g., DMSO) and a positive control inhibitor.

-

Enzyme Addition: Add recombinant IDO1 or TDO2 enzyme to the appropriate wells.

-

Initiation of Reaction: Start the reaction by adding L-tryptophan to all wells.

-

Incubation: Incubate the plate at 37°C for a defined period (e.g., 60 minutes).

-

Reaction Termination: Stop the reaction by adding TCA. This also serves to precipitate the enzyme.

-

Kynurenine Detection: Centrifuge the plate to pellet the precipitated protein. Transfer the supernatant to a new plate and add Ehrlich's reagent. Incubate at room temperature for 10-20 minutes to allow for color development.

-

Data Measurement: Measure the absorbance at 480 nm using a microplate reader.

-

IC50 Calculation: The concentration of kynurenine produced is proportional to the absorbance. Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Logical Workflow for Chiral Drug Design

The development of a chiral drug like IACS-8968 follows a logical workflow that integrates chemistry, biology, and pharmacology to identify and optimize a single, therapeutically active enantiomer.

Caption: A streamlined workflow for the design and development of a chiral drug.

Conclusion

The chirality of IACS-8968 is a critical determinant of its potent dual inhibitory activity against IDO1 and TDO2. The preferential activity of the (R)-enantiomer underscores the importance of a thorough understanding and characterization of stereochemistry in modern drug design. The experimental protocols outlined in this guide provide a framework for the synthesis, separation, and evaluation of chiral molecules like IACS-8968. As the field of immuno-oncology continues to evolve, the principles of stereoselective drug design will remain paramount in the development of next-generation therapies that are both more effective and safer for patients.

References

- 1. benchchem.com [benchchem.com]

- 2. longdom.org [longdom.org]

- 3. The significance of chirality in contemporary drug discovery-a mini review - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05694A [pubs.rsc.org]

- 4. The Significance of Chirality in Drug Design and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pharma.researchfloor.org [pharma.researchfloor.org]

- 6. lifechemicals.com [lifechemicals.com]

IACS-8968 R-enantiomer: A Technical Guide to a Potent Dual IDO1/TDO2 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

The IACS-8968 R-enantiomer is a highly potent and specific small molecule inhibitor of both indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO2), key enzymes in the kynurenine (B1673888) pathway of tryptophan metabolism. Upregulation of this pathway is a critical mechanism of immune evasion in various cancers. By inhibiting both IDO1 and TDO2, the this compound represents a promising therapeutic strategy to restore anti-tumor immunity. This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and biological activity of the this compound, including detailed experimental protocols and a summary of its mechanism of action.

Molecular Structure and Properties

The this compound is a spirocyclic hydantoin (B18101) derivative. Its stereochemistry is crucial for its biological activity, with the R-enantiomer being the more active isomer.[1]

| Property | Value |

| IUPAC Name | (R)-8-(2-(trifluoromethyl)-[1][2][3]triazolo[1,5-a]pyridin-8-yl)-6,6-dimethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione |

| Chemical Formula | C₁₇H₁₈F₃N₅O₂ |

| Molecular Weight | 381.35 g/mol |

| CAS Number | 2239305-67-8 |

| SMILES String | O=C(N1)N[C@]2(C(C)(C)CN(c3cc(C(F)(F)F)cc4cncn34)CC2)C1=O |

| Appearance | Solid |

Mechanism of Action and Signaling Pathway

The primary mechanism of action of the this compound is the competitive inhibition of the enzymes IDO1 and TDO2. These enzymes catalyze the initial and rate-limiting step in the catabolism of the essential amino acid tryptophan, converting it to N-formylkynurenine, which is subsequently converted to kynurenine.

In the tumor microenvironment, the upregulation of IDO1 and/or TDO2 leads to two key immunosuppressive effects:

-

Tryptophan Depletion: The depletion of tryptophan starves effector T cells, leading to their anergy and apoptosis.

-

Kynurenine Accumulation: The accumulation of kynurenine and its downstream metabolites actively promotes the differentiation and function of regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs), further dampening the anti-tumor immune response.

By inhibiting IDO1 and TDO2, the this compound blocks this immunosuppressive pathway, thereby restoring local tryptophan levels and reducing kynurenine production. This, in turn, is expected to reactivate effector T cells and reverse the immunosuppressive tumor microenvironment, making tumor cells more susceptible to immune-mediated killing.

Biological Activity

The racemic mixture of IACS-8968 is a dual inhibitor of IDO1 and TDO2, with a reported pIC₅₀ of 6.43 for IDO1 and <5 for TDO2.[4] The R-enantiomer has been identified as the more active isomer, indicating a specific stereochemical requirement for optimal binding to the target enzymes.[1]

| Target | Racemic IACS-8968 pIC₅₀ |

| IDO1 | 6.43 |

| TDO2 | <5 |

Experimental Protocols

Synthesis of Racemic IACS-8968 (General Procedure)

The synthesis of spiro-hydantoin derivatives like IACS-8968 typically involves a multi-step process. A common approach is the Bucherer-Bergs reaction, which utilizes a ketone, cyanide source (e.g., potassium cyanide), and a source of ammonia (B1221849) and carbonate (e.g., ammonium (B1175870) carbonate) to form the hydantoin ring. For IACS-8968, the key intermediate would be the corresponding spiro-ketone.

Note: This is a generalized protocol. Specific reaction conditions, such as solvents, temperatures, and reaction times, would need to be optimized.

-

Synthesis of the Spiro-ketone Intermediate: The synthesis of the spiro-ketone precursor is a critical step and can be achieved through various synthetic routes.

-

Bucherer-Bergs Reaction:

-

To a solution of the spiro-ketone in a suitable solvent (e.g., ethanol/water mixture), add potassium cyanide and ammonium carbonate.

-

Heat the reaction mixture in a sealed vessel at an elevated temperature (e.g., 60-100 °C) for several hours.

-

Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).

-

Upon completion, cool the reaction mixture and acidify to precipitate the crude spiro-hydantoin product.

-

Collect the precipitate by filtration, wash with water, and dry.

-

Purify the crude product by recrystallization or column chromatography to obtain the racemic IACS-8968.

-

Chiral Separation of IACS-8968 Enantiomers

The separation of the R- and S-enantiomers of IACS-8968 can be achieved using chiral chromatography, such as High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) with a suitable chiral stationary phase (CSP).

Note: The choice of CSP and mobile phase is critical for achieving good separation and needs to be determined empirically.

General HPLC/SFC Method:

-

Instrument: A preparative or semi-preparative HPLC or SFC system.

-

Chiral Stationary Phase: A polysaccharide-based CSP (e.g., amylose (B160209) or cellulose (B213188) derivatives) is often effective for separating hydantoin enantiomers.

-

Mobile Phase (HPLC): A mixture of a non-polar solvent (e.g., hexane (B92381) or heptane) and a polar modifier (e.g., isopropanol (B130326) or ethanol). The exact ratio needs to be optimized to achieve baseline separation.

-

Mobile Phase (SFC): Supercritical carbon dioxide as the main mobile phase with a polar co-solvent (e.g., methanol (B129727) or ethanol).

-

Detection: UV detection at a wavelength where the compound has significant absorbance.

-

Procedure:

-

Dissolve the racemic IACS-8968 in a suitable solvent.

-

Inject the solution onto the chiral column.

-

Elute the enantiomers with the optimized mobile phase.

-

Collect the fractions corresponding to each enantiomer.

-

Analyze the purity of the collected fractions by analytical chiral HPLC/SFC.

-

Combine the pure fractions of each enantiomer and evaporate the solvent to obtain the isolated R- and S-enantiomers.

-

In Vitro IDO1/TDO2 Inhibition Assay

This assay determines the potency of the this compound in inhibiting the enzymatic activity of purified human IDO1 and TDO2.

Note: This is a generalized protocol and specific concentrations and incubation times may require optimization.

-

Reagents and Materials:

-

Recombinant human IDO1 and TDO2 enzymes.

-

L-Tryptophan (substrate).

-

Methylene blue and ascorbic acid (co-factors).

-

Catalase.

-

Assay buffer (e.g., potassium phosphate (B84403) buffer, pH 6.5).

-

This compound stock solution in DMSO.

-

96-well microplate.

-

Plate reader for absorbance measurement.

-

-

Procedure:

-

Prepare a serial dilution of the this compound in assay buffer.

-

In a 96-well plate, add the assay buffer, co-factors, catalase, and the serially diluted inhibitor or vehicle control (DMSO).

-

Add the recombinant IDO1 or TDO2 enzyme to each well and incubate for a short period at room temperature.

-

Initiate the enzymatic reaction by adding L-tryptophan to all wells.

-

Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

-

Stop the reaction by adding trichloroacetic acid.

-

Incubate the plate at 65°C for 15 minutes to convert N-formylkynurenine to kynurenine.

-

Centrifuge the plate to pellet the precipitated protein.

-

Transfer the supernatant to a new plate and add Ehrlich's reagent (p-dimethylaminobenzaldehyde in acetic acid).

-

Incubate at room temperature for 10 minutes to allow color development.

-

Measure the absorbance at 480 nm.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

-

Pharmacokinetic Properties (Qualitative)

While specific quantitative data for the this compound is not publicly available, it is described as an orally bioavailable small molecule.[1] The pharmacokinetic properties of enantiomers can differ significantly, with potential variations in absorption, distribution, metabolism, and excretion. Generally, the more active enantiomer is desired to have favorable pharmacokinetic properties, including good oral bioavailability and metabolic stability, to ensure sufficient exposure at the target site.

Conclusion

The this compound is a potent dual inhibitor of IDO1 and TDO2 with a well-defined mechanism of action targeting a key immunosuppressive pathway in cancer. Its stereospecific activity highlights the importance of chiral chemistry in drug design. The experimental protocols provided in this guide offer a framework for the synthesis, purification, and biological evaluation of this promising therapeutic candidate. Further preclinical and clinical investigations are warranted to fully elucidate its therapeutic potential in oncology.

References

Initial Studies on IACS-8968 R-enantiomer Cytotoxicity: A Technical Guide

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the initial cytotoxic evaluation of the R-enantiomer of IACS-8968, a potent dual inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase 2 (TDO2). As a promising candidate in cancer immunotherapy, understanding its cytotoxic profile is crucial for preclinical development.

Executive Summary

IACS-8968 is a small molecule designed to reverse the immunosuppressive tumor microenvironment by inhibiting the degradation of tryptophan.[1] The (R)-enantiomer of IACS-8968 is established as the more active isomer, demonstrating a specific stereochemical requirement for optimal binding to its target enzymes.[1] While the primary focus of research on IACS-8968 has been its immunomodulatory effects, the assessment of its direct cytotoxicity is a standard and critical component of its preclinical evaluation. This is to ensure that the observed anti-tumor effects are a result of the intended mechanism of action—the reactivation of anti-tumor immunity—rather than off-target toxicity.

Based on an extensive review of publicly available data, there are no specific studies that have been published focusing solely on the cytotoxicity of the IACS-8968 R-enantiomer. Consequently, quantitative data, such as IC50 values for cytotoxicity across various cell lines, are not available in the public domain. However, it is a routine practice in the development of such compounds to perform cell viability assays in parallel with primary efficacy studies.[1] This guide, therefore, outlines the standard experimental protocols and relevant biological pathways for assessing the cytotoxicity of the this compound.

Data Presentation

As of the latest available information, no quantitative data on the cytotoxicity of the this compound has been publicly released. The following table is a template that researchers can use to summarize their own experimental findings.

| Cell Line | Cancer Type | Assay Type | Incubation Time (hours) | IC50 (µM) | Notes |

| e.g., HeLa | Cervical Cancer | MTT | 72 | Data not available | IDO1-expressing |

| e.g., A172 | Glioblastoma | CellTiter-Glo | 72 | Data not available | TDO2-expressing |

| e.g., PBMC | N/A (Healthy Control) | MTT | 72 | Data not available | To assess toxicity on immune cells |

Experimental Protocols

The following are detailed methodologies for key experiments to assess the cytotoxicity of the this compound.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

-

This compound

-

Cancer cell lines of interest (e.g., HeLa, SK-OV-3 for IDO1; A172 for TDO2)

-

Complete cell culture medium

-

Phosphate-Buffered Saline (PBS)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

-

Compound Preparation: Prepare serial dilutions of the this compound in complete cell culture medium. A vehicle control (e.g., DMSO at a final concentration of <0.5%) should be included.

-

Treatment: Remove the overnight culture medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells.

-

Incubation: Incubate the plates for the desired treatment period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. This allows for the formation of formazan (B1609692) crystals by viable cells.

-

Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

CellTiter-Glo® Luminescent Cell Viability Assay

This assay quantifies ATP, which is a marker of metabolically active cells.

Materials:

-

This compound

-

Cancer cell lines of interest

-

Complete cell culture medium

-

Sterile, opaque-walled 96-well plates

-